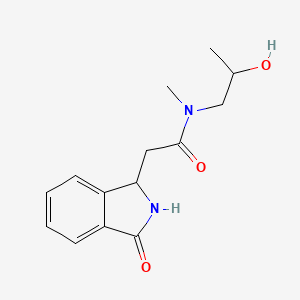![molecular formula C12H11ClN4O2 B7410362 5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine](/img/structure/B7410362.png)
5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 5-position and an amine group at the 2-position The compound also features a 3-nitrophenyl group attached to the nitrogen atom of the amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Chlorination: The pyrimidine ring is then chlorinated at the 5-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Amination: The 2-position of the pyrimidine ring is aminated using ammonia or an amine derivative.
Attachment of the 3-nitrophenyl Group: The final step involves the attachment of the 3-nitrophenyl group to the nitrogen atom of the amine group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Reduction: Formation of 5-amino-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used
科学的研究の応用
5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential anticancer, antiviral, or antibacterial properties.
Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological targets such as enzymes or receptors.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- 5-chloro-N-[1-(3-methylphenyl)ethyl]pyrimidin-2-amine
- 5-chloro-N-[1-(3-aminophenyl)ethyl]pyrimidin-2-amine
- 5-chloro-N-[1-(3-hydroxyphenyl)ethyl]pyrimidin-2-amine
Uniqueness
5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing versatility in chemical synthesis. The nitro group also imparts specific electronic properties to the compound, making it useful in various applications.
特性
IUPAC Name |
5-chloro-N-[1-(3-nitrophenyl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2/c1-8(16-12-14-6-10(13)7-15-12)9-3-2-4-11(5-9)17(18)19/h2-8H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBXSKJTSPFTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])NC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Boc-amino)bicyclo[2.2.1]heptan-2-one](/img/structure/B7410280.png)

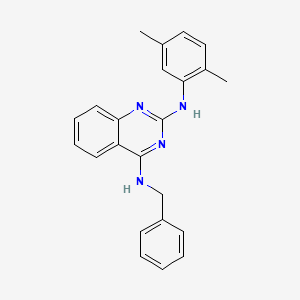
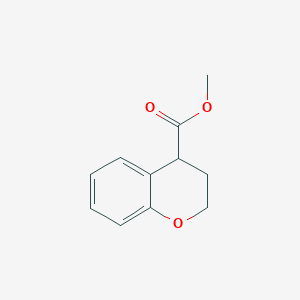
![2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride](/img/structure/B7410297.png)
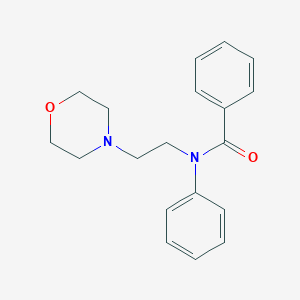

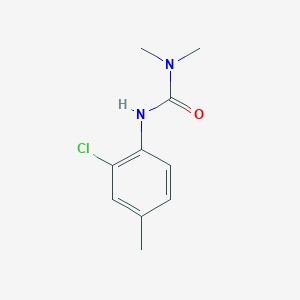
![3-[2-Methylpropyl(prop-2-enyl)amino]phenol](/img/structure/B7410322.png)

![1-[1-bromo-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]-4-thiophen-3-ylbutan-1-one](/img/structure/B7410333.png)
![N-[[5-[2-(2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)acetyl]thiophen-2-yl]methyl]-2,2-dimethylpropanamide](/img/structure/B7410341.png)
![1-[1-(5-Benzyl-1-methylpyrazole-4-carbonyl)azetidin-3-yl]pyrrolidin-2-one](/img/structure/B7410349.png)
